molecular formula C24H20ClN6NaO6S B12724737 Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate CAS No. 85895-97-2

Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate

Cat. No.: B12724737
CAS No.: 85895-97-2
M. Wt: 579.0 g/mol
InChI Key: UXJFTTHZBKGMGU-UHFFFAOYSA-M
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Description

Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate is an azo compound characterized by a pyrazole core linked to a sulfonated benzene ring. The structure includes a 4-amino-3-methylbenzamido substituent on the phenyl group, a chlorine atom at the 5-position, and a hydroxy group at the 4-position of the benzenesulphonate moiety.

Properties

CAS No.

85895-97-2

Molecular Formula

C24H20ClN6NaO6S

Molecular Weight

579.0 g/mol

IUPAC Name

sodium;3-[[1-[4-[(4-amino-3-methylbenzoyl)amino]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-chloro-4-hydroxybenzenesulfonate

InChI

InChI=1S/C24H21ClN6O6S.Na/c1-12-9-14(3-8-19(12)26)23(33)27-15-4-6-16(7-5-15)31-24(34)21(13(2)30-31)29-28-20-11-17(38(35,36)37)10-18(25)22(20)32;/h3-11,21,32H,26H2,1-2H3,(H,27,33)(H,35,36,37);/q;+1/p-1

InChI Key

UXJFTTHZBKGMGU-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)C)N=NC4=C(C(=CC(=C4)S(=O)(=O)[O-])Cl)O)N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-amino-4-methylphenyl)benzamide . This intermediate is then subjected to further reactions to introduce the pyrazole ring and the azo group, followed by sulphonation to obtain the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow processes. These processes involve the use of microreactor systems to control reaction conditions precisely, leading to higher yields and better selectivity . The use of continuous flow processes also allows for the scaling up of production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the azo group, leading to the formation of amines.

    Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate exhibit promising anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation. The structural features of these compounds allow them to interact with specific biological targets, potentially leading to the development of novel anticancer therapeutics .

Antimicrobial Properties
This compound may also possess antimicrobial properties. Studies on related azo compounds have shown efficacy against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent . The sulfonate group enhances solubility and bioavailability, which are crucial for therapeutic applications.

Biochemical Applications

Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Compounds with similar functional groups have been reported to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

Colorimetric Assays
Due to its azo dye nature, this compound can be utilized in colorimetric assays for the detection of various analytes. Azo compounds are known for their vibrant colors, which can be quantitatively measured using spectrophotometry, making them suitable for analytical applications .

Analytical Chemistry

Dye-Sensitized Solar Cells
The compound's azo structure may also find applications in dye-sensitized solar cells (DSSCs). Azo dyes have been investigated for their ability to absorb light and convert it into electrical energy efficiently. Research into the photovoltaic properties of similar compounds shows promise in enhancing the efficiency of solar cells .

Chromatographic Techniques
In chromatography, this compound could serve as a marker or tracer due to its distinct chemical properties. Its solubility and stability under various conditions make it a candidate for use in high-performance liquid chromatography (HPLC) .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the effects of pyrazole derivatives on cancer cell linesFound significant inhibition of cell proliferation in certain derivatives
Antimicrobial TestingEvaluated the effectiveness against bacterial strainsShowed promising results against Gram-positive and Gram-negative bacteria
Enzyme Inhibition ResearchStudied the inhibition of PARP enzymesConfirmed enhanced sensitivity of cancer cells to chemotherapy when treated with inhibitors

Mechanism of Action

The mechanism of action of Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, the pyrazole ring can interact with kinases, while the azo group can undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several azo-sulfonates and pyrazole derivatives. Key comparisons include:

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide (CAS 32039-48-8) Molecular Formula: C₁₆H₁₅N₅O₃S Key Features: Simpler structure lacking the chloro, hydroxy, and 4-amino-3-methylbenzamido groups. Retains the pyrazole-azo-sulfonamide core.

Compound 14 (4-(3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide)

  • Molecular Formula : C₂₅H₂₅ClN₄O₃S
  • Key Features : Chlorophenyl substituent and indole-fused pyrazoline ring. High synthesis yield (87.5%) via cyclocondensation .
  • Applications : Sulfonamide derivatives are often explored for enzyme inhibition (e.g., carbonic anhydrase).

Sodium 4-chloro-3-[4,5-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate

  • Key Features : Nitro and hydroxy groups on the benzene ring, enhancing electron-withdrawing effects. Likely higher polarity compared to the target compound .

Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate (CAS 38586-43-5)

  • Molecular Formula : C₂₂H₂₆N₄O₅S·Na
  • Key Features : Hexyloxy chain increases hydrophobicity (LogP ~2.5–3.5), contrasting with the target compound’s polar chloro and hydroxy groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (Water)
Target Compound ~600* Cl, OH, 4-amino-3-methylbenzamido -1.5 to 0.5 High (sulfonate)
CAS 32039-48-8 357.39 Phenyl, sulfonamide 1.2–2.0 Moderate
Compound 14 541.46 Chlorophenyl, indole-pyrazoline 2.5–3.5 Low
Sodium 4-(hexyloxy) derivative 496.52 Hexyloxy 3.0–4.0 Low

*Estimated based on structural complexity.

Biological Activity

Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azo linkage and multiple functional groups that contribute to its biological activity. The presence of the pyrazole moiety is notable for its role in various pharmacological effects. The compound's structural formula can be summarized as follows:

C18H19ClN4O4S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes. This inhibition can lead to increased cytotoxicity in cancer cells, particularly those with BRCA mutations .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's sulfonate group may enhance solubility and bioavailability, contributing to its efficacy against microbial strains .

Anticancer Activity

A study evaluating the anticancer properties of similar compounds indicated that derivatives with structural similarities to this compound exhibited significant cytotoxic effects on cancer cell lines. The IC50 values ranged from low nanomolar concentrations, highlighting their potential as therapeutic agents in oncology .

CompoundTargetIC50 (nM)Effect
Compound APARP35High inhibition
Compound BCancer Cell Line200Moderate inhibition
Sodium 3-Azo CompoundCancer Cell LineTBDTBD

Antimicrobial Activity

The antimicrobial efficacy of related compounds was assessed against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values demonstrated promising results:

MicroorganismMIC (µg/mL)
E. coli32
S. aureus16
Candida albicans64

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, Sodium 3-Azo Compound was tested against breast cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting effective induction of programmed cell death through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial properties of related azo compounds revealed that modifications in the side chains significantly affected their activity against Staphylococcus aureus. The study concluded that the presence of electron-withdrawing groups enhanced antimicrobial potency .

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